1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a chlorophenyl group, a cyano group, and a difluorophenoxy group, all contributing to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Cyano Group: The cyano group is typically introduced through a nucleophilic addition reaction involving a cyanide source, such as sodium cyanide or potassium cyanide.
Incorporation of the Difluorophenoxy Group: The difluorophenoxy group is added through an etherification reaction, where a difluorophenol derivative reacts with the intermediate compound under basic conditions.
Final Coupling and Purification: The final step involves coupling the intermediate with the appropriate carboxamide derivative, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into corresponding acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various fields of research and industry.
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12-25-18(27-28(12)14-5-3-13(21)4-6-14)19(29)26-20(2,10-24)11-30-15-7-8-16(22)17(23)9-15/h3-9H,11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNJYKBQKGHJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)(COC3=CC(=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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